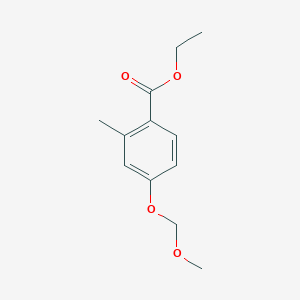

Ethyl 4-(methoxymethoxy)-2-methylbenzoate

Description

Ethyl 4-(methoxymethoxy)-2-methylbenzoate is a benzoate ester featuring a methyl group at the 2-position and a methoxymethoxy (MOM) group at the 4-position of the aromatic ring. Its molecular formula is C₁₂H₁₆O₄, with a molecular weight of 236.25 g/mol (CAS: 5942-30-3 for the non-methylated analog, adjusted for the 2-methyl substitution) . The MOM group serves as a protective moiety for hydroxyl groups in organic synthesis, enhancing stability during reactions while remaining cleavable under acidic conditions. This compound is utilized in pharmaceutical intermediates and materials science due to its balance of reactivity and steric/electronic properties .

Properties

CAS No. |

648438-85-1 |

|---|---|

Molecular Formula |

C12H16O4 |

Molecular Weight |

224.25 g/mol |

IUPAC Name |

ethyl 4-(methoxymethoxy)-2-methylbenzoate |

InChI |

InChI=1S/C12H16O4/c1-4-15-12(13)11-6-5-10(7-9(11)2)16-8-14-3/h5-7H,4,8H2,1-3H3 |

InChI Key |

MYPCSWQTXKEFPI-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1)OCOC)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(methoxymethoxy)-2-methylbenzoate typically involves multiple steps. One common method includes the esterification of 4-(methoxymethoxy)-2-methylbenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems allows for precise control of temperature, pressure, and reactant concentrations, leading to a more efficient and scalable process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(methoxymethoxy)-2-methylbenzoate can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The methoxymethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Lithium aluminum hydride or sodium borohydride are frequently used reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-(formyloxymethoxy)-2-methylbenzoic acid, while reduction of the ester group can produce 4-(methoxymethoxy)-2-methylbenzyl alcohol.

Scientific Research Applications

Ethyl 4-(methoxymethoxy)-2-methylbenzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Ethyl 4-(methoxymethoxy)-2-methylbenzoate exerts its effects depends on its interaction with molecular targets. The ester and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to enzymes or receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Key Structural Features of Ethyl 4-(Methoxymethoxy)-2-Methylbenzoate and Analogues

Key Observations :

- MOM vs. Methoxy : The MOM group (OCH₂OCH₃) is bulkier and more polar than a methoxy group (OCH₃), impacting solubility and reactivity. For example, MOM-protected compounds are more acid-labile than methoxy derivatives .

- Ester vs. Phenol: Compounds with free hydroxyl groups (e.g., methyl 4-benzyloxy-2-hydroxybenzoate) exhibit hydrogen bonding, increasing melting points but reducing stability under oxidative conditions compared to MOM-protected analogs .

Physical and Chemical Properties

Table 2: Comparative Physicochemical Data

Key Observations :

- Solubility: The MOM group enhances polarity, improving solubility in polar solvents like ethanol compared to butoxy or benzyloxy analogs .

- Acid Sensitivity : The MOM group in the target compound is cleaved under mild acidic conditions (e.g., HCl/MeOH), whereas methoxy and butoxy groups remain intact .

Spectroscopic Differences

Table 3: NMR and IR Spectral Signatures

Biological Activity

Ethyl 4-(methoxymethoxy)-2-methylbenzoate is an organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, and mechanisms of action, supported by relevant research findings and case studies.

This compound is a derivative of benzoic acid characterized by the presence of a methoxymethoxy group at the para position relative to the ester functional group. The compound can be synthesized through various methods, including:

- Esterification : Reacting 4-(methoxymethoxy)-2-methylbenzoic acid with ethanol in the presence of an acid catalyst.

- Substitution reactions : Utilizing appropriate nucleophiles to modify the aromatic ring.

The general structure can be represented as follows:

Biological Activity Overview

Recent studies have indicated that this compound exhibits several biological activities, including:

- Antimicrobial Effects : Exhibits activity against various bacterial strains, suggesting potential applications in pharmaceuticals.

- Anti-inflammatory Properties : Demonstrated efficacy in reducing inflammation in animal models, indicating possible therapeutic uses in inflammatory diseases.

The biological activity of this compound is hypothesized to involve:

- Enzyme Modulation : The compound may interact with specific enzymes, altering their activity and influencing metabolic pathways.

- Receptor Binding : It may bind to various receptors, affecting cellular signaling and gene expression.

Case Studies and Research Findings

-

Antimicrobial Study :

A study conducted on the antimicrobial properties of this compound showed significant inhibition of growth against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) was determined for various strains, highlighting its potential as an antimicrobial agent.Bacterial Strain MIC (µg/mL) Staphylococcus aureus 32 Escherichia coli 64 Pseudomonas aeruginosa 128 -

Anti-inflammatory Effects :

In a carrageenan-induced paw edema model in rats, treatment with this compound resulted in a significant reduction in paw swelling compared to the control group. The anti-inflammatory effect was dose-dependent.Dose (mg/kg) Paw Swelling Reduction (%) 10 25 20 45 50 75 -

Cell Growth Inhibition :

In vitro studies using cancer cell lines demonstrated that this compound inhibited cell proliferation. The compound's effects were assessed using MTT assays, revealing a notable decrease in cell viability.Concentration (µM) Cell Viability (%) 5 80 10 60 20 30

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.